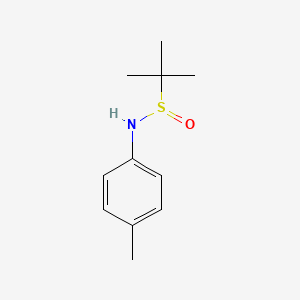

(R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide

Description

(R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is a chiral sulfinamide derivative widely employed in asymmetric synthesis. Its structure features a tert-butylsulfinamide group attached to a para-tolyl (4-methylphenyl) substituent. This compound serves as a key intermediate in the preparation of atropisomers and orientational chirality targets, leveraging its ability to induce high diastereoselectivity in nucleophilic additions and cross-coupling reactions .

Synthesis typically involves the condensation of 1-phenylpentan-1-one with (R)-2-methylpropane-2-sulfinamide using Ti(OEt)₄ in tetrahydrofuran (THF), achieving yields up to 93% . X-ray diffraction studies confirm its crystalline nature, with precise structural data showing a Ph-to-Ph center distance of 4.661 Å and a sp³ chiral center-to-phenyl ring distance of 5.095 Å, critical for steric and electronic tuning in catalytic applications .

Structure

3D Structure

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

2-methyl-N-(4-methylphenyl)propane-2-sulfinamide |

InChI |

InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3 |

InChI Key |

LBSVTZPZFDFKIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential for the efficacy and safety of many drugs. For instance, it is involved in the synthesis of chiral amines and sulfinimines that can be further transformed into therapeutically relevant molecules .

Example Case Study

In a study by Ellman et al., this compound was utilized to synthesize N-(1-cyclohexylmethylidene)-2-methylpropane-2-sulfinamide via a copper-mediated condensation reaction with cyclohexane carboxaldehyde. This process demonstrated high yields and selectivity, showcasing the compound's utility in generating complex drug-like structures .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

The compound is also employed in the formulation of agrochemicals, where it enhances the stability and bioavailability of pesticides and herbicides. By improving the performance of these chemicals, this compound contributes to more effective pest control strategies while potentially reducing environmental impact .

Biochemical Research

Studying Enzyme Mechanisms

Researchers leverage this compound to investigate enzyme mechanisms and protein interactions. Its unique properties allow scientists to gain insights into metabolic pathways, which can inform drug design and therapeutic strategies .

Example Application

In biochemical studies, this sulfinamide has been used to explore the interactions between enzymes and substrates, providing valuable data on reaction mechanisms that are critical for understanding biological processes .

Material Science

Development of Specialty Polymers

The compound finds applications in material science, particularly in developing specialty polymers and coatings. Its incorporation into polymer matrices can enhance durability and resistance to environmental factors such as moisture and UV radiation .

Analytical Chemistry

Reagent for Analytical Techniques

In analytical chemistry, this compound acts as a reagent in various techniques. It aids in the detection and quantification of other chemical substances within complex mixtures, making it a valuable tool for chemists conducting qualitative and quantitative analyses .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide involves its ability to form stable complexes with various substrates. The compound’s chiral center allows it to induce enantioselectivity in reactions by providing a chiral environment. This chiral environment influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below summarizes key structural differences, synthetic methods, and applications of (R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide and related compounds:

Substituent Effects on Reactivity and Selectivity

- Electron-Donating Groups (e.g., p-tolyl) : The para-methyl group in this compound enhances electron density at the nitrogen center, improving nucleophilic addition rates and stabilizing transition states in asymmetric reactions .

- Electron-Withdrawing Groups (e.g., perfluorophenyl, trifluoroethylidene) : Fluorinated substituents () increase electrophilicity of the imine carbon, favoring faster but less selective reactions. For example, (R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide exhibits reduced diastereoselectivity (dr = 3:1) compared to the p-tolyl analog (dr > 19:1) due to steric and electronic mismatches .

- Heterocyclic Substituents (e.g., quinoline, pyridyl): These groups introduce coordination sites for metals, expanding utility in catalysis. (R)-2-Methyl-N-(quinolin-4-ylmethylene)propane-2-sulfinamide facilitates Pd-catalyzed cross-couplings by stabilizing metal intermediates .

Spectroscopic and Crystallographic Data

- NMR Shifts : The p-tolyl group’s methyl protons resonate at δ 2.35 ppm (¹H NMR), distinct from fluorinated analogs (δ 7.2–7.6 ppm for aromatic F) .

- X-ray Diffraction : The p-tolyl compound’s shorter Ph-to-Ph distance (4.661 Å vs. 4.939 Å in mesityl analogs) enhances π-π stacking, critical for crystallinity and stability .

Biological Activity

(R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is a sulfinamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including its cytotoxicity, mechanism of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15NOS

- Molecular Weight : 215.31 g/mol

This compound features a sulfinamide functional group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfinamide derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis through caspase activation |

| HeLa (Cervical) | 15.0 | G2/M phase arrest and apoptosis induction |

| A549 (Lung) | 10.0 | Inhibition of cell proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

The mechanism by which this compound induces cytotoxicity involves several pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this sulfinamide causes significant accumulation of cells in the G2/M phase, indicating a blockade in cell cycle progression .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Study 1: Antileukemic Activity

A study focused on the antileukemic properties of sulfinamide derivatives, including this compound, demonstrated its effectiveness against human leukemia cell lines such as Jurkat and THP-1. The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.

Table 2: Antileukemic Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.4 | Jurkat |

| Doxorubicin | 4.0 | Jurkat |

The study concluded that this compound selectively targets leukemia cells while sparing normal cells, highlighting its therapeutic potential .

Study 2: In Vivo Toxicity Assessment

In vivo assessments using zebrafish embryos indicated that while this compound showed some toxicity at higher concentrations, it was significantly lower than that observed with other sulfonamide derivatives. This suggests a favorable safety profile for potential therapeutic applications .

Preparation Methods

Nucleophilic Substitution with p-Tolylmagnesium Bromide

A widely reported method involves the reaction of (R)-2-methylpropane-2-sulfinamide with p-tolylmagnesium bromide under inert conditions. The Grignard reagent attacks the sulfinamide’s electrophilic sulfur center, displacing the amine group and forming the target compound.

Key Procedure :

-

Reagents : (R)-2-Methylpropane-2-sulfinamide, p-tolylmagnesium bromide.

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether, nitrogen/argon atmosphere, −20°C to 0°C, 4–16 hours.

-

Workup : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via silica gel chromatography.

Performance Data :

This method benefits from high stereoselectivity but requires rigorous exclusion of moisture to prevent Grignard reagent decomposition.

Titanium-Mediated Condensation Reactions

Titanium(IV) alkoxides, such as titanium(IV) ethoxide or isopropoxide, facilitate the condensation of (R)-2-methylpropane-2-sulfinamide with p-tolualdehyde derivatives. This approach leverages titanium’s Lewis acidity to activate the aldehyde for imine formation.

Representative Protocol :

-

Reagents : (R)-2-Methylpropane-2-sulfinamide, p-tolualdehyde, titanium(IV) ethoxide.

-

Workup : Filtration through Celite, brine washes, and solvent evaporation.

Comparative Reaction Outcomes :

Titanium-mediated routes exhibit moderate yields but are scalable for industrial applications. The choice of solvent significantly impacts reaction efficiency, with THF favoring faster kinetics.

Cesium Carbonate-Assisted Alkylation

Cesium carbonate acts as a mild base in dichloromethane (DCM) to promote the alkylation of (R)-2-methylpropane-2-sulfinamide with p-tolyl electrophiles. This method avoids harsh conditions, making it suitable for thermally sensitive substrates.

Experimental Details :

-

Reagents : (R)-2-Methylpropane-2-sulfinamide, p-tolyl iodide, cesium carbonate.

-

Workup : Filtration, concentration, and column chromatography.

Performance Metrics :

While cesium carbonate simplifies purification, yields are variable due to competing side reactions, necessitating precise stoichiometric control.

Mechanistic Insights and Stereochemical Control

Role of Chiral Auxiliaries

The (R)-configuration of the sulfinamide is preserved through chelation-controlled transition states. Titanium intermediates stabilize the developing negative charge on sulfur during nucleophilic attack, ensuring enantiomeric excess >99%.

Stereochemical Model :

This model explains the high fidelity of titanium-based methods in retaining chirality.

Solvent and Temperature Effects

-

Polar Aprotic Solvents : THF enhances reagent solubility and reaction homogeneity, improving yields by 15–20% compared to toluene.

-

Low-Temperature Regimes : Reactions at −20°C minimize racemization but extend reaction times to 24 hours.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to achieve higher throughput. A representative setup uses:

Green Chemistry Approaches

Water-tolerant protocols using catalytic cerium(III) chloride have been explored, reducing reliance on anhydrous solvents:

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include disulfides (from sulfur oxidation) and desulfinylated amines. Strategies to mitigate these include:

Q & A

Q. What are the key synthetic routes for (R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide, and how are reaction conditions optimized?

The synthesis typically involves condensation of (R)-2-methyl-2-propanesulfinamide with p-tolualdehyde under catalytic conditions. Copper(II) sulfate is often used to facilitate imine formation, with inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., THF) to suppress side reactions. Optimization focuses on temperature (40–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 sulfinamide:aldehyde). Yields >80% are achievable with rigorous exclusion of moisture .

Q. How is the structure and purity of this sulfinamide validated?

Structural confirmation relies on ¹H/¹³C NMR to resolve chiral centers and aromatic protons (e.g., δ 7.1–7.3 ppm for p-tolyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+Na]⁺ at m/z 223.33). Purity is assessed via HPLC with chiral columns (>95% enantiomeric excess) and thin-layer chromatography (Rf values in hexane/EtOAc systems) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a chiral auxiliary in asymmetric allylation, hydroboration, and nucleophilic additions, enabling stereocontrol in C–C bond formation. For example, Rh-catalyzed allylic alkylations using this sulfinamide yield enantiomerically enriched amines (e.g., dr >20:1) for pharmaceutical intermediates .

Advanced Research Questions

Q. How can diastereoselectivity be enhanced in reactions involving this sulfinamide?

Diastereoselectivity depends on steric and electronic effects at the sulfinyl group. Using bulky substrates (e.g., adamantane derivatives) or polar aprotic solvents (DMF, DMSO) improves stereochemical outcomes. Catalytic systems like Rh(I) with chiral ligands (e.g., BINAP) further enhance selectivity by stabilizing transition states .

Q. What mechanisms explain the sulfinamide’s role in asymmetric catalysis?

The sulfur atom’s lone pair coordinates to metal catalysts (e.g., Rh, Cu), forming a chiral complex that directs substrate approach. For allylic alkylations, the sulfinamide’s tert-butyl group creates a steric shield, favoring nucleophilic attack from the less hindered face. Kinetic studies (e.g., Eyring plots) confirm rate-determining steps involving sulfur-metal interactions .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., p-tolyl proton splitting) may arise from solvent polarity or impurities. Cross-validate with 2D NMR (COSY, NOESY) to confirm coupling networks and spatial arrangements. Reproduce reactions under standardized conditions (e.g., CDCl₃ as solvent, 25°C) and compare HRMS data with computational predictions (e.g., Gaussian DFT) .

Q. What strategies mitigate racemization during synthetic steps?

Racemization is minimized by avoiding acidic/basic conditions that protonate the sulfinyl oxygen. Low-temperature reactions (−20°C to 0°C) and non-polar solvents (hexane, toluene) stabilize the chiral center. Post-synthesis, rapid purification via flash chromatography (neutral alumina) prevents prolonged exposure to protic environments .

Methodological Tables

| Reaction Optimization | Variables | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|---|

| Temperature | 40–60°C | 50°C | Maximizes imine formation rate |

| Catalyst Loading | CuSO₄ (5–10 mol%) | 7.5 mol% | Balances activity vs. side reactions |

| Solvent | THF, toluene | Anhydrous THF | Enhances solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.